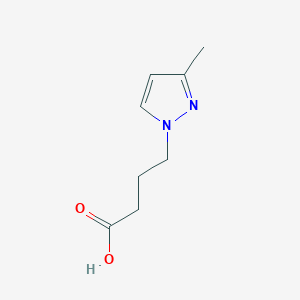![molecular formula C11H10F3NO B2929598 2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 341965-79-5](/img/structure/B2929598.png)
2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, also known as TFMPA, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields. It is a member of the enamide family of compounds and has a unique chemical structure that makes it an interesting subject of study. In
Aplicaciones Científicas De Investigación
Phase Behavior and Solvent Applications
- Ionic liquids with varying solutes, including aliphatic and aromatic compounds, have been studied for their phase behavior and potential applications. The selection of anions in these ionic liquids significantly affects their solvent abilities, offering potential as environmentally acceptable solvents with tunable properties for separating target molecules from aqueous solutions or extracting them from original matrices (Visak et al., 2014).
Chemistry and Biochemistry of Acrylamide
- The chemistry, biochemistry, and safety of acrylamide, a compound related to acrylamide functionalities, have been extensively reviewed. Acrylamide's presence in foods and its potential health effects, due to its formation during processing, highlight the need for a better understanding of its role in human health (Friedman, 2003).
Amyloid Imaging in Alzheimer's Disease
- Advances in amyloid imaging ligands for Alzheimer's disease illustrate the application of chemical compounds in medical diagnostics. Radioligands have been developed for PET scans to measure amyloid in vivo in the brain, enabling early detection of Alzheimer's disease and evaluation of anti-amyloid therapies (Nordberg, 2007).
Environmental Persistence and Toxicity of Antimicrobials
- Studies on triclosan, an antimicrobial compound, review its occurrence, toxicity, and degradation in the environment. Due to its widespread use and partial elimination in sewage treatment, triclosan and its degradation products pose potential environmental and health risks, underscoring the importance of understanding the fate of chemically functionalized compounds in ecological systems (Bedoux et al., 2012).
Enaminoketones and Enaminothiones in Heterocyclic Synthesis
- The utility of enaminoketones and esters in the synthesis of heterocycles and natural products highlights the role of chemical synthesis in developing compounds for pharmaceutical applications. These intermediates facilitate the enantioselective preparation of functionalized compounds, important in synthetic chemistry (Negri et al., 2004).
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide is the androgen receptor . This compound is classified as an anti-androgen , which means it inhibits the biological effects of androgens, male sex hormones, by blocking them from binding to their receptors .
Mode of Action
This compound interacts with its target, the androgen receptor, by binding to it and preventing androgens from attaching . This prevents the androgens from exerting their effects, leading to a decrease in androgen-dependent processes .
Biochemical Pathways
The action of this compound affects the androgen signaling pathway . By blocking the androgen receptor, this compound inhibits the normal function of androgens, which can lead to changes in the expression of androgen-responsive genes .
Pharmacokinetics
The compound is administered orally and undergoes extensive first-pass metabolism in the liver, producing several metabolites . These metabolites are predominantly excreted in urine
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of androgen-dependent processes . This can lead to a decrease in the growth of androgen-dependent tissues, such as in the case of prostate cancer .
Propiedades
IUPAC Name |
2-methyl-N-[4-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-7(2)10(16)15-9-5-3-8(4-6-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKXTWNGEJURPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromophenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2929520.png)
![(5-Methylpyrazin-2-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2929521.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2929523.png)



![1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-3-carboxamide](/img/structure/B2929529.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)
![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2929536.png)
![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)
![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)benzamide](/img/structure/B2929538.png)